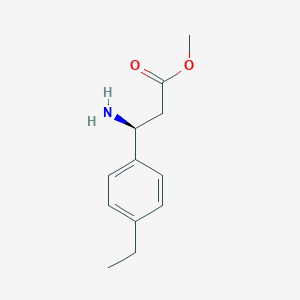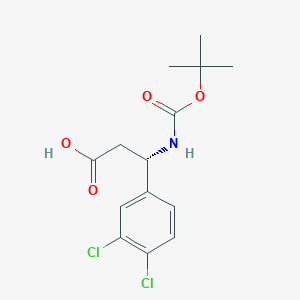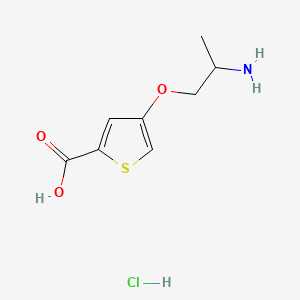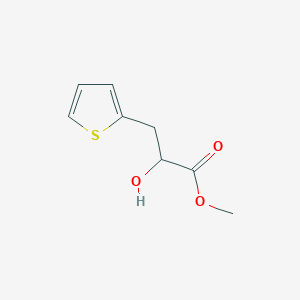![molecular formula C9H10N2S B13623608 (Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
(Benzo[b]thiophen-3-ylmethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzo[b]thiophen-3-ylmethyl)hydrazine is a chemical compound that features a benzo[b]thiophene ring system attached to a hydrazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzo[b]thiophene ring is a heterocyclic structure containing sulfur, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophen-3-ylmethyl)hydrazine typically involves the following steps:
Formation of Benzo[b]thiophene: The benzo[b]thiophene core can be synthesized via various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Hydrazine Moiety: The benzo[b]thiophene derivative is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group. This step often requires the use of a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (Benzo[b]thiophen-3-ylmethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazine moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine group, where nucleophiles such as alkyl halides or acyl chlorides replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine to neutralize the by-products.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
科学的研究の応用
(Benzo[b]thiophen-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
作用機序
The mechanism of action of (Benzo[b]thiophen-3-ylmethyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzo[b]thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
類似化合物との比較
Benzo[b]thiophene: The parent compound, which lacks the hydrazine moiety but shares the core structure.
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzothiazole: Contains a sulfur and nitrogen atom in a fused ring system, similar to benzo[b]thiophene but with different electronic properties.
Uniqueness: (Benzo[b]thiophen-3-ylmethyl)hydrazine is unique due to the presence of both the benzo[b]thiophene ring and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The hydrazine group allows for further functionalization and derivatization, expanding its utility in synthetic chemistry and drug development .
特性
分子式 |
C9H10N2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC名 |
1-benzothiophen-3-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2S/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 |
InChIキー |
VKDCWIXGMWJYBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


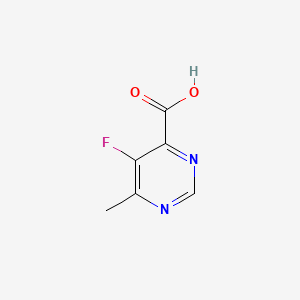
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
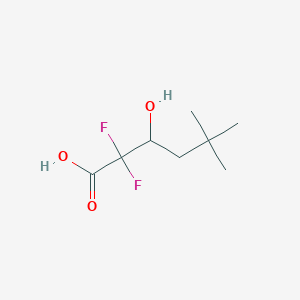
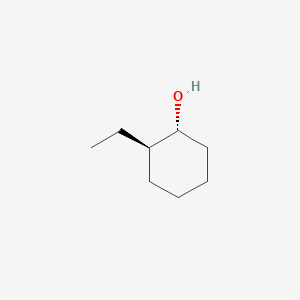
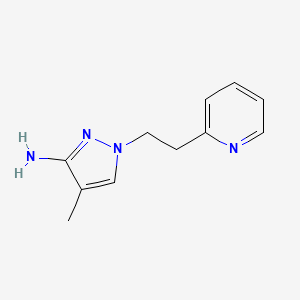
![Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate](/img/structure/B13623551.png)
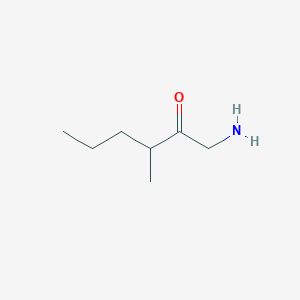
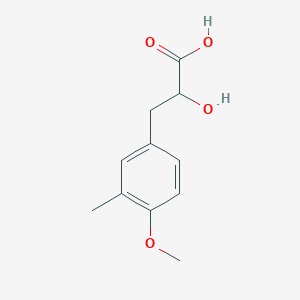
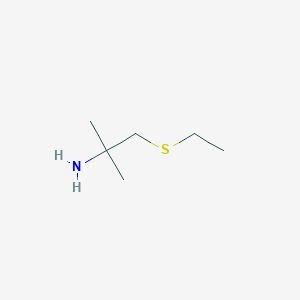
![5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13623564.png)
